1-Butoxy-2,3-difluoro-4-iodobenzene

Descripción general

Descripción

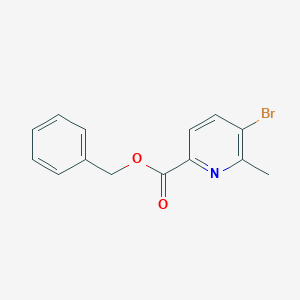

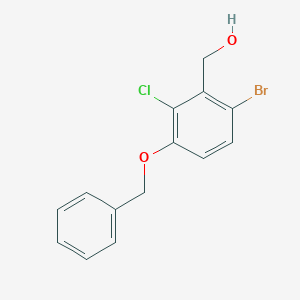

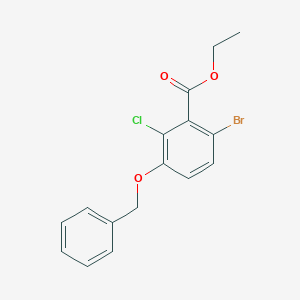

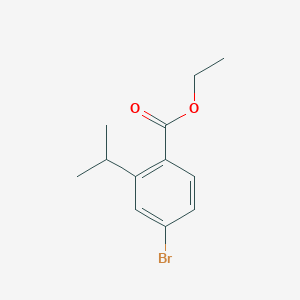

1-Butoxy-2,3-difluoro-4-iodobenzene is a chemical compound with the molecular formula C10H11F2IO . It has a molecular weight of 312.1 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Butoxy-2,3-difluoro-4-iodobenzene is 1S/C10H11F2IO/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-Butoxy-2,3-difluoro-4-iodobenzene is a liquid . The compound has a molecular weight of 312.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Ultrasound-Assisted Synthesis

Research by Harikumar and Rajendran (2014) demonstrated the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, an analog to 1-butoxy-2,3-difluoro-4-iodobenzene. This method enhances the efficiency of the synthesis process compared to traditional methods (Harikumar & Rajendran, 2014).

Applications in Oxidative Transformations

Zhao et al. (2011, 2012) explored the use of bis(tert-butylperoxy)iodobenzene, a compound related to 1-butoxy-2,3-difluoro-4-iodobenzene, in oxidative transformations. This compound acted as a radical source for the oxidation of unreactive alkyl esters and amides to keto compounds under mild conditions (Zhao et al., 2011) (Zhao et al., 2012).

Catalysis in Ionic Liquids

Li et al. (2003) and Okubo et al. (2002) reported the use of iodobenzene compounds in catalytic processes within ionic liquids. These studies highlight the potential of 1-butoxy-2,3-difluoro-4-iodobenzene in similar catalytic applications, offering advantages such as higher efficiency and better reaction rates (Li et al., 2003) (Okubo et al., 2002).

Antioxidant Synthesis

Engman et al. (1999) explored the synthesis of dihydrotellurophenes and selenophenes, which involved the use of iodobenzene derivatives. This research could indicate the potential of 1-butoxy-2,3-difluoro-4-iodobenzene in the creation of novel antioxidants (Engman et al., 1999).

Other Chemical Syntheses

Additional research has shown the utility of iodobenzene derivatives in various chemical syntheses, such as the creation of benzofurans, benzodioxins, and quinoxaline oxides. These studies illustrate the broad range of chemical reactions and products that can be achieved with compounds similar to 1-butoxy-2,3-difluoro-4-iodobenzene (Lu et al., 2007) (Massacret et al., 1999) (Aggarwal et al., 2006).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Relevant Papers A paper titled “Fluorinated Liquid-Crystal Monomers in Paired Breast Milk and Indoor Dust: A Pilot Prospective Study” mentions a compound similar to 1-Butoxy-2,3-difluoro-4-iodobenzene . The study provides an evaluation of the health risks of Fluorinated Liquid-Crystal Monomers (FLCMs) for infants based on breastfeeding exposure and dust ingestion .

Propiedades

IUPAC Name |

1-butoxy-2,3-difluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2IO/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHYJVPFECXULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-2,3-difluoro-4-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.